Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound notable for its diverse applications in chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a phenyl group and an ethyl ester group, which enhances its versatility for scientific research and industrial uses. Its chemical structure allows for potential interactions with biological systems, making it a candidate for various pharmacological studies.
The compound is classified under the category of pyrimidine derivatives, specifically as a tetrahydropyrimidine. It is identified by the Chemical Abstracts Service number 17994-62-6 and has been documented in databases such as PubChem . Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure.
The synthesis of ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidinones. This reaction can be performed in a one-pot manner using starting materials such as 4-(dimethylamino)benzoic acid and ethyl acetoacetate .
The use of catalysts such as bismuth(III) triflate has been noted to enhance the efficiency of this synthesis process .
The molecular structure of ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be represented through various chemical notations:
InChI=1S/C16H21N3O3/c1-5-22-15(20)13-10(2)17-16(21)18-14(13)11-6-8-12(9-7-11)19(3)4/h6-9,14H,5H2,1-4H3,(H2,17,18,21)
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N(C)C)C
The compound's molecular weight is approximately 303.36\g/mol, and it exhibits specific structural characteristics that contribute to its chemical behavior and reactivity .
Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can participate in various chemical reactions typical of pyrimidine derivatives. These include:
The mechanism of action for ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate primarily involves interactions with biological targets at the molecular level. Although specific mechanisms may vary based on application:
Data from molecular docking simulations indicate potential binding affinities with specific biological macromolecules.
Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which provide insights into its structural characteristics.
Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has potential applications across various scientific fields:
Its unique structural features make it a valuable candidate for further research in medicinal chemistry and related fields .
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3